2-Methyl-lyso-paf

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

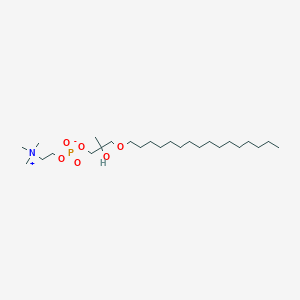

(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate: is a complex organic compound that belongs to the class of glycerophosphocholines It is characterized by its unique structure, which includes a hexadecoxy group, a hydroxy group, a methyl group, and a trimethylazaniumyl group attached to an ethyl phosphate backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. The process begins with the preparation of the hexadecoxy group, which is then attached to a hydroxy-methylpropyl backbone. The final step involves the introduction of the trimethylazaniumyl group and the ethyl phosphate moiety under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

Inflammation Modulation

Role in Inflammatory Responses

2-Methyl-lyso-PAF is known to influence inflammatory processes by acting on the platelet-activating factor (PAF) receptor. Research indicates that PAF and its derivatives, including this compound, are crucial mediators in inflammation. For instance, studies have shown that PAF stimulates the production of inflammatory cytokines and promotes leukocyte adhesion, which is essential for the inflammatory response .

Case Study: Urothelial Cells

In a study involving urothelial cells, stimulation with tryptase led to increased PAF production and enhanced polymorphonuclear leukocyte (PMN) adherence, which was inhibited by specific phospholipase A2 (PLA2) inhibitors. This suggests that targeting PAF pathways could be a viable strategy for managing inflammatory conditions .

Cancer Research

Tumor Growth and Macrophage Polarization

Recent insights into the role of PAF in cancer have highlighted its involvement in tumor growth and macrophage polarization. This compound can affect the tumor microenvironment by modulating macrophage phenotypes. Studies indicate that PAF receptor (PAFR) activation can lead to an increase in tumor-associated macrophages (TAMs), which often exhibit an M2-like phenotype that supports tumor progression .

Case Study: Melanoma Models

In experiments with melanoma models, PAFR antagonists demonstrated a reduction in tumor growth. This effect was associated with an increase in pro-inflammatory M1 macrophages and a decrease in M2 phenotypes, suggesting that manipulating PAF signaling could enhance anti-tumor immunity .

Cell Signaling Pathways

Impact on Cellular Proliferation

The effects of this compound on cellular proliferation have been documented extensively. In vitro studies show that PAF stimulates pulmonary vascular smooth muscle cell proliferation through NF-kB and cyclin-dependent kinases (CDKs) pathways. Notably, while PAF promotes cell growth, this compound appears to have a more complex role, potentially acting as an antagonist under certain conditions .

Experimental Observations

In experiments with ovine fetal pulmonary vascular smooth muscle cells, it was observed that PAF significantly increased cell proliferation while this compound did not exhibit similar effects. This differential activity suggests potential therapeutic applications where modulation of these pathways could be beneficial .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Glycerophosphocholine: A naturally occurring compound with a similar backbone but different functional groups.

Phosphatidylcholine: Another phospholipid with a similar structure but different fatty acid chains.

Lysophosphatidylcholine: A derivative of phosphatidylcholine with one fatty acid chain removed.

Uniqueness: (3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its long hexadecoxy chain and trimethylazaniumyl group make it particularly interesting for applications requiring amphiphilic molecules with specific interactions.

Propriétés

Numéro CAS |

107560-67-8 |

|---|---|

Formule moléculaire |

C25H54NO6P |

Poids moléculaire |

495.7 g/mol |

Nom IUPAC |

(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |

Clé InChI |

BZLKOORCGCYQJZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |

SMILES canonique |

CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |

Synonymes |

1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.